molecular formula C8H19O4PS2 B133071 PO systox sulfoxide CAS No. 2496-92-6

PO systox sulfoxide

Cat. No. B133071
CAS RN: 2496-92-6
M. Wt: 274.3 g/mol
InChI Key: RWRHZQVSYSDUSM-UHFFFAOYSA-N
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Description

PO Systox Sulfoxide is not explicitly mentioned in the provided papers. However, the papers do discuss sulfoxides, which are a class of organic compounds characterized by a sulfur atom bonded to two oxygen atoms and one carbon atom. These compounds are known for their utility in asymmetric synthesis due to their chiral properties, which make them powerful chiral auxiliaries in a wide range of reactions . The papers also touch upon the synthesis and applications of sulfoxides in the context of natural compounds and catalysis .

Synthesis Analysis

The synthesis of sulfoxides, including PO Systox Sulfoxide, involves the oxidation of sulfides. One of the papers describes the use of inorganic-organic hybrid polyoxovanadates as catalysts for the selective oxidation of sulfides to produce sulfoxides with high conversion and selectivity . This indicates that the synthesis of sulfoxides can be efficiently achieved using these catalysts, which could potentially be applied to the synthesis of PO Systox Sulfoxide.

Molecular Structure Analysis

Sulfoxides have a distinct molecular structure where the sulfur atom is bonded to two oxygen atoms in a trigonal pyramidal geometry. This structure is responsible for the unique properties of sulfoxides, such as their high configurational stability and synthetic versatility . The molecular structure of sulfoxides is a key factor in their application in asymmetric synthesis and catalysis.

Chemical Reactions Analysis

Sulfoxides participate in a variety of chemical reactions, particularly in asymmetric synthesis. They are used to induce high asymmetric inductions in carbon-carbon and carbon-oxygen bond-forming reactions. The papers highlight recent advances in the use of enantiopure sulfoxides in atroposelective synthesis and asymmetric catalysis . Additionally, sulfoxides are utilized in the design of chiroptical switches, showcasing their broad applicability in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfoxides are influenced by their molecular structure. They are known for their high water solubility, negligible vapor pressure, and limited sorption to particles. These properties imply that sulfoxides, including PO Systox Sulfoxide, are likely to reside in surface waters, predominantly in oceans . The stability and reactivity of sulfoxides make them suitable for various applications, including environmental and synthetic uses .

Scientific Research Applications

  • Toxicology Studies : Meta-Systox R has been studied for its acute toxicity in various species like rats, mice, and guinea pigs. Its toxicity varies depending on the route of administration and species. It is less toxic orally than intraperitoneally and is not well absorbed through the skin. It also exhibits anticholinesterase action, meaning it can inhibit the enzyme cholinesterase, impacting nerve signal transmission (Dubois & Plazak, 1962).

  • Residue Analysis in Agricultural Products : Research on the detection of Meta-Systox R and its metabolites in plants, such as strawberries and edible roots of lilies, has been conducted. These studies are crucial for ensuring food safety and monitoring the residues of agricultural chemicals (Okui, Miyazaki, & Kawakami, 1965).

  • Synthesis of Sulfoxides and Sulfones : Sulfoxides and sulfones, including those derived from Meta-Systox R, have diverse biological effects and are used in various fields of chemistry. They exhibit antioxidant effects, anti-inflammatory properties, and can reduce blood pressure and cholesterol. Their synthesis, particularly through oxidation of sulfides, is of significant interest in organic chemistry (Kupwade, 2019; Matavos-Aramyan, Soukhakian, & Jazebizadeh, 2020).

  • Pharmacological Applications : Dimethyl sulfoxide (DMSO), a related compound, is used in neuroscience research as a solvent for pharmacological agents. It can inhibit glutamate responses in neurons and protect against excitotoxic death. This has implications for its use in studies involving glutamatergic neurotransmission and in treating neurodegenerative conditions (Lu & Mattson, 2001).

  • Environmental Studies : The study of environmental releases of related compounds like perfluorooctane sulfonate (PFOS) is important. This research provides estimates of global production and environmental releases, essential for understanding and managing the environmental impact of these chemicals (Paul, Jones, & Sweetman, 2009).

  • Biological Effects and Cellular Processes : DMSO, a related compound, can induce significant changes in cellular processes and the epigenetic landscape. This highlights the need to consider its effects in various biomedical applications, including cryopreservation and in vitro assays (Verheijen et al., 2019).

Safety And Hazards

Based on the safety data sheets, PO systox sulfoxide is combustible . It is harmful to aquatic life with long-lasting effects .

Future Directions

The future directions in the research and application of sulfoxides, including PO systox sulfoxide, involve the development of novel and sustainable protocols for accessing sulfoxide-containing molecules . This includes the use of light as an energy source in photochemical aerobic oxidation of sulfides to sulfoxides .

properties

IUPAC Name

1-diethoxyphosphorylsulfanyl-2-ethylsulfinylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O4PS2/c1-4-11-13(9,12-5-2)14-7-8-15(10)6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRHZQVSYSDUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCCS(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042229
Record name O,O-diethyl S-[2-(ethylsulfinyl)-ethyl]phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PO systox sulfoxide

CAS RN

2496-92-6
Record name Demeton-S sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2496-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorothioic acid, O,O-diethyl S-(2-(ethylsulfinyl)ethyl)ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O-diethyl S-[2-(ethylsulfinyl)-ethyl]phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-diethoxyphosphorylsulfanyl-2-ethylsulfinylethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
II Falah, WE Hammers - Toxicological & Environmental Chemistry, 1994 - Taylor & Francis

Hydrolysis rate constants in neat water (k‘w) and in base buffers (kb) for a number of organophosphorus insecticides and …

Number of citations: 11 www.tandfonline.com

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